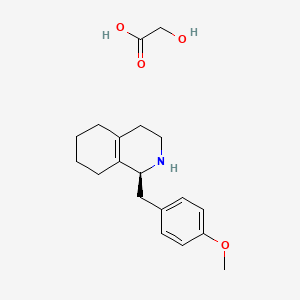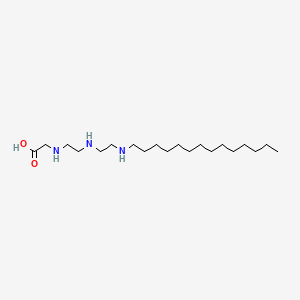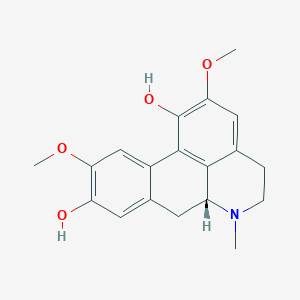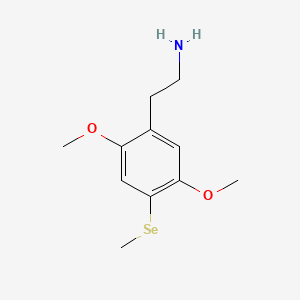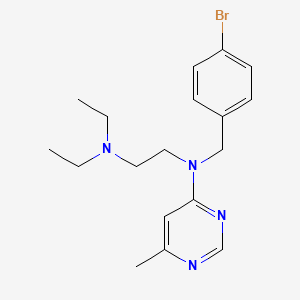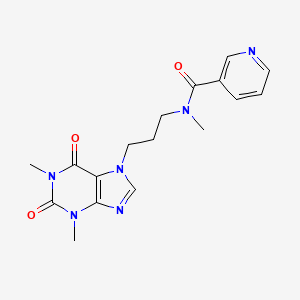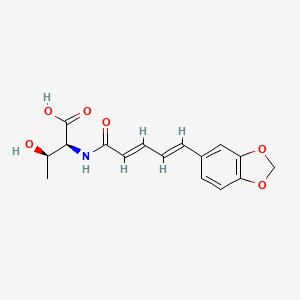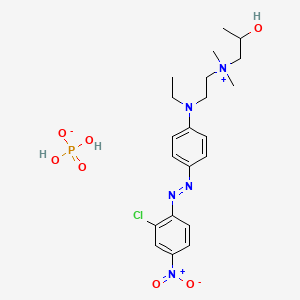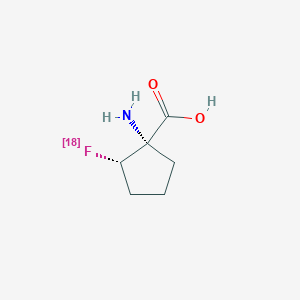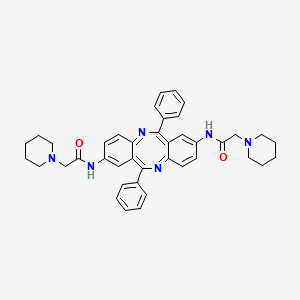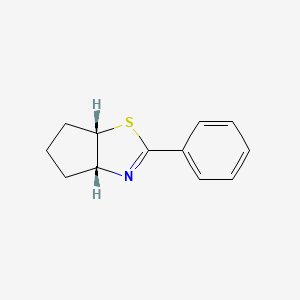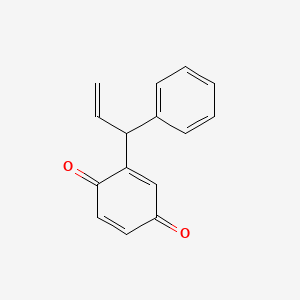
Dalbergione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dalbergione is a naturally occurring neoflavonoid compound predominantly found in the heartwood of Dalbergia species, such as Dalbergia latifolia and Dalbergia odorifera . It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytoprotective effects . This compound and its derivatives have garnered significant interest in the scientific community due to their potential therapeutic applications.
Méthodes De Préparation
Dalbergione can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the compound from the heartwood of Dalbergia species . The chemical synthesis of this compound involves several steps, including the formation of intermediate compounds through reactions such as methylation and hydroxylation . Industrial production methods focus on optimizing yield and purity through advanced chromatographic techniques and controlled reaction conditions .
Analyse Des Réactions Chimiques
Dalbergione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives .
Applications De Recherche Scientifique
Dalbergione has a wide range of scientific research applications:
Mécanisme D'action
Dalbergione exerts its effects through several molecular pathways:
Anti-inflammatory: This compound induces the expression of heme oxygenase-1 (HO-1) through the nuclear translocation of nuclear factor E2-related factor 2 (Nrf2) in microglial cells. This pathway plays a crucial role in reducing inflammation and oxidative stress.
Cytoprotective: The compound activates the JNK MAPK pathway, leading to increased HO-1 expression and protection against cellular damage.
Neuroprotective: This compound inhibits the production of pro-inflammatory cytokines and nitric oxide by suppressing the nuclear factor-kappa B (NF-κB) pathway.
Comparaison Avec Des Composés Similaires
Dalbergione is part of a group of neoflavonoids that includes compounds such as dalbergin, methoxythis compound, and dalbergiphenol . Compared to these similar compounds, this compound is unique due to its specific substitution pattern and its potent biological activities . Other similar compounds include:
Dalbergin: Found in various Dalbergia species, known for its anti-inflammatory properties.
Methoxythis compound: Exhibits similar pharmacological activities but with different potency and specificity.
Dalbergiphenol: Another neoflavonoid with significant antioxidant and anti-inflammatory effects.
This compound stands out due to its unique chemical structure and the breadth of its biological activities, making it a compound of high interest in both research and industrial applications.
Propriétés
Numéro CAS |
24946-69-8 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H12O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-10,13H,1H2 |
Clé InChI |
GHCDJBVCFINEBQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC=CC=C1)C2=CC(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


